molecular formula C20H23ClN2O3S B7680670 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one

1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one

Cat. No. B7680670
M. Wt: 406.9 g/mol
InChI Key: MEAMMCIIWWKKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the cannabinoid receptor CB1, which is found in the central nervous system. CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders.

Mechanism of Action

1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one acts as an agonist of the CB1 receptor, which is found primarily in the central nervous system. When 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one binds to the CB1 receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release. This results in a reduction in pain signals and a decrease in inflammation.
Biochemical and Physiological Effects:
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one has a number of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, as well as to have neuroprotective effects. It has also been shown to have anxiolytic and antipsychotic effects, which could make it a useful treatment for anxiety and psychotic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one for lab experiments is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the role of the CB1 receptor in various physiological processes. However, 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one is also associated with some limitations, such as its high cost and the complex synthesis process required to obtain it.

Future Directions

There are several potential future directions for research on 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one. One area of interest is the development of new synthetic cannabinoids that have improved pharmacological properties and fewer side effects. Another area of research is the investigation of the potential therapeutic applications of 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Finally, there is a need for further research on the long-term effects of 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one, particularly with regard to its potential for addiction and abuse.
Conclusion:
In conclusion, 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one is a synthetic cannabinoid that has shown promise as a potential treatment for pain, inflammation, and neurological disorders. Its mechanism of action involves activation of the CB1 receptor, which leads to a reduction in pain signals and inflammation. While 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one has some limitations, it remains an important tool for studying the role of the CB1 receptor in various physiological processes. Future research on 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one will likely focus on the development of new synthetic cannabinoids with improved pharmacological properties and the investigation of its potential therapeutic applications in neurological disorders.

Synthesis Methods

The synthesis of 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one involves several steps, including the reaction of piperazine with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting compound with 1-phenyl-1-pentanone. The final product is obtained after purification and crystallization. The synthesis of 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. One of the most promising areas of research is the use of 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one in the treatment of pain. Studies have shown that 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one is effective in reducing pain in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects, which could make it a useful treatment for inflammatory conditions such as arthritis.

properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-2-19(16-6-4-3-5-7-16)20(24)22-12-14-23(15-13-22)27(25,26)18-10-8-17(21)9-11-18/h3-11,19H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAMMCIIWWKKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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